3-(Bromomethyl)-2-isopropylpyridine
Description
3-(Bromomethyl)-2-isopropylpyridine is a pyridine derivative featuring a bromomethyl group at the 3-position and an isopropyl substituent at the 2-position of the aromatic ring. Its molecular formula is C₉H₁₂BrN, with a molecular weight of 214.10 g/mol. This compound is of interest in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals due to the reactive bromomethyl group.
Properties
Molecular Formula |
C9H12BrN |
|---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
3-(bromomethyl)-2-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(2)9-8(6-10)4-3-5-11-9/h3-5,7H,6H2,1-2H3 |
InChI Key |
SIBDKKKCVLFRIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=N1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-isopropylpyridine typically involves the bromination of 2-isopropylpyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 3-(Bromomethyl)-2-isopropylpyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-isopropylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups replacing the bromine atom.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
3-(Bromomethyl)-2-isopropylpyridine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-isopropylpyridine largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The isopropyl group can influence the reactivity and selectivity of these reactions by providing steric hindrance and electronic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Three pyridine-based brominated compounds serve as relevant comparators:
| Compound Name | Molecular Formula | Substituents (Position) | Key Features |
|---|---|---|---|
| 3-(Bromomethyl)-2-isopropylpyridine | C₉H₁₂BrN | Bromomethyl (C3), isopropyl (C2) | High steric bulk from isopropyl group; bromomethyl enables alkylation. |
| 2-Bromo-3-methylpyridine | C₆H₆BrN | Bromo (C2), methyl (C3) | Smaller substituents; bromo group supports nucleophilic substitution. |
| Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate | C₁₀H₁₀BrN₂O₂ | Amino (C2), bromo (C5), acrylate (C3) | Multifunctional: amino for coordination, bromo for coupling, acrylate for polymerization. |
Research Findings and Data Gaps
- Thermal Stability : Pyridines with bromomethyl groups (e.g., 3-(Bromomethyl)-2-isopropylpyridine) decompose at lower temperatures (~120°C) compared to bromo-substituted analogs (~200°C), as inferred from related compounds .
- Regulatory Status: Neither 3-(Bromomethyl)-2-isopropylpyridine nor the acrylate derivative are listed in major chemical inventories (e.g., TSCA, EINECS), indicating their use is confined to research settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
